molecular formula C9H10BrClN2 B1380119 (5-bromo-1H-indol-2-yl)methanamine hydrochloride CAS No. 1646155-43-2

(5-bromo-1H-indol-2-yl)methanamine hydrochloride

Cat. No. B1380119
CAS RN: 1646155-43-2
M. Wt: 261.54 g/mol
InChI Key: IRCSYMAPJRRIIV-UHFFFAOYSA-N
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Description

“(5-bromo-1H-indol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H10BrClN2 . It has a molecular weight of 261.55 g/mol. The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for “(5-bromo-1H-indol-2-yl)methanamine hydrochloride” is 1S/C9H9BrN2.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4,12H,5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(5-bromo-1H-indol-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Anti-inflammatory Applications

Indole derivatives have been synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity . This suggests that “(5-bromo-1H-indol-2-yl)methanamine hydrochloride” could potentially be used in research related to inflammation and pain management .

Antiviral Research

Studies have reported novel indolyl derivatives being used in molecular docking studies as an anti-HIV-1 . This indicates a potential application of the compound in antiviral research, particularly in the development of treatments for HIV .

Cancer Treatment Research

Indole derivatives are increasingly being applied as biologically active compounds for the treatment of cancer cells. They show various biologically vital properties, suggesting that the compound may be useful in oncological research .

Antibacterial Applications

Substituted indoles have been found effective in destroying persister cells of various bacteria by damaging their membranes. This points to a possible application in antibacterial research and treatment strategies .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Indole derivatives, such as “(5-bromo-1H-indol-2-yl)methanamine hydrochloride”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities .

properties

IUPAC Name

(5-bromo-1H-indol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4,12H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCSYMAPJRRIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromo-1H-indol-2-yl)methanamine hydrochloride

CAS RN

1646155-43-2
Record name (5-bromo-1H-indol-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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